1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
The synthesis of 1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common synthetic route involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another method includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions include various substituted pyrazolopyridines and their derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Wirkmechanismus
The mechanism of action of 1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Another isomer with similar biological activities but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A related compound with a different ring fusion pattern, often used in medicinal chemistry.
3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridine: A compound with additional functional groups, leading to unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H8Cl2N4 |
---|---|
Molekulargewicht |
207.06 g/mol |
IUPAC-Name |
1H-pyrazolo[4,3-b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-6-2-1-4-5(9-6)3-8-10-4;;/h1-3H,(H2,7,9)(H,8,10);2*1H |
InChI-Schlüssel |
UPAMOVXULJWVIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1NN=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.